molecular formula C12H16N2O3 B14562543 N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine CAS No. 61718-49-8

N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine

Cat. No.: B14562543
CAS No.: 61718-49-8
M. Wt: 236.27 g/mol
InChI Key: XZCPBYMRNUTJQW-UHFFFAOYSA-N
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Description

N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a nitrophenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine typically involves the condensation of 2-butyl-4-nitrobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxylamine group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo redox reactions, while the hydroxylamine moiety can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
  • Butyl 4-nitrophenyl ether

Uniqueness

N-[1-(2-Butyl-4-nitrophenyl)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

61718-49-8

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-[1-(2-butyl-4-nitrophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H16N2O3/c1-3-4-5-10-8-11(14(16)17)6-7-12(10)9(2)13-15/h6-8,15H,3-5H2,1-2H3

InChI Key

XZCPBYMRNUTJQW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)[N+](=O)[O-])C(=NO)C

Origin of Product

United States

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